

An In-depth Technical Guide to (5-Bromopyridin-2-yl)(morpholino)methanone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(5-Bromopyridin-2-yl) (morpholino)methanone
Cat. No.:	B1294229

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and a putative synthetic and analytical workflow for **(5-Bromopyridin-2-yl)(morpholino)methanone**. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.

Core Compound Properties

(5-Bromopyridin-2-yl)(morpholino)methanone is a heterocyclic compound featuring a brominated pyridine ring linked to a morpholine moiety via a carbonyl bridge.^[1] Such structures are of interest in medicinal chemistry as scaffolds for the development of novel therapeutic agents. The presence of the bromine atom provides a site for further functionalization through cross-coupling reactions, making it a versatile intermediate in organic synthesis.^[2]

Quantitative Molecular Data

The fundamental molecular properties of **(5-Bromopyridin-2-yl)(morpholino)methanone** are summarized in the table below for quick reference.

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ BrN ₂ O ₂	[3]
Molecular Weight	271.11 g/mol	[3]
CAS Number	957063-06-8	[3][4]

Experimental Protocols

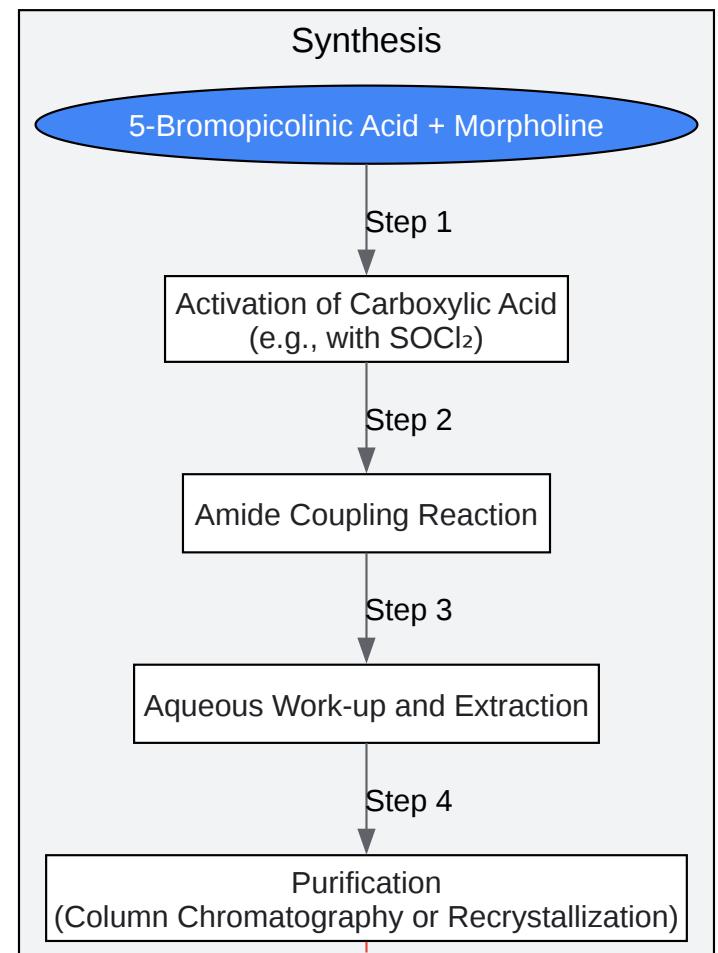
While a specific, detailed experimental protocol for the synthesis of **(5-Bromopyridin-2-yl)(morpholino)methanone** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on standard organic chemistry principles, such as the amidation of a carboxylic acid or its activated derivative.

Proposed Synthesis:

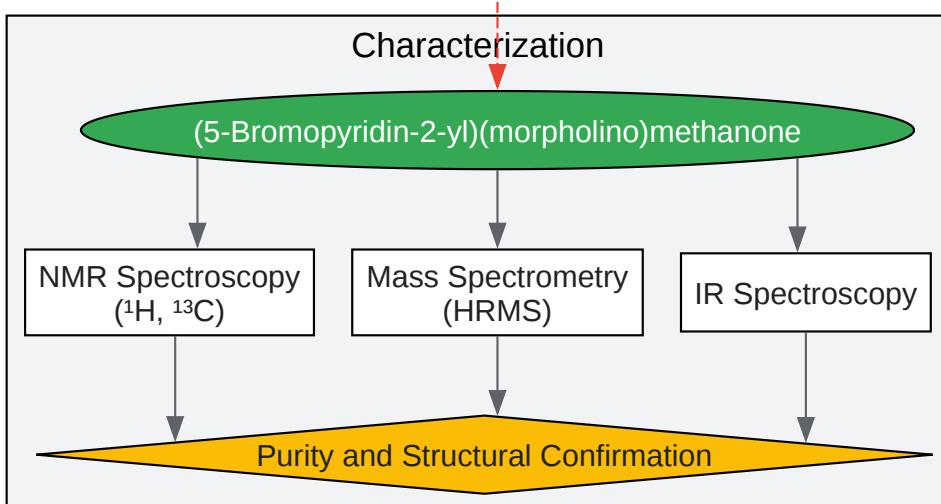
A common method for the synthesis of such an amide would involve the coupling of 5-bromopicolinic acid (or its corresponding acyl chloride) with morpholine.

- Step 1: Activation of 5-Bromopicolinic Acid. 5-Bromopicolinic acid can be activated by converting it to its acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of dimethylformamide (DMF). The reaction is typically run at room temperature.
- Step 2: Amide Coupling. The resulting acyl chloride is then reacted with morpholine in the presence of a base (e.g., triethylamine, pyridine) to neutralize the HCl generated during the reaction. This reaction is usually carried out in an aprotic solvent like DCM or tetrahydrofuran (THF) at 0 °C to room temperature.
- Step 3: Work-up and Purification. The reaction mixture is typically washed with an aqueous acid solution to remove excess base and morpholine, followed by a wash with an aqueous base solution (e.g., sodium bicarbonate) to remove any unreacted carboxylic acid. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure **(5-Bromopyridin-2-yl)(morpholino)methanone**.

Characterization:


The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy would be used to confirm the presence of the pyridine, morpholine, and carbonyl groups and to establish the connectivity of the atoms.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the molecular formula by providing an accurate mass measurement.
- Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, notably the amide carbonyl stretch.


Logical Workflow Diagram

The following diagram illustrates the proposed logical workflow for the synthesis and characterization of **(5-Bromopyridin-2-yl)(morpholino)methanone**.

Synthesis and Characterization Workflow

Pure Product

[Click to download full resolution via product page](#)

Caption: A logical workflow for the synthesis and characterization of **(5-Bromopyridin-2-yl)(morpholino)methanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chem-tools.com [chem-tools.com]
- 2. (5-Bromopyridin-2-yl)(phenyl)methanone | 206357-52-0 | Benchchem [benchchem.com]
- 3. capotchem.com [capotchem.com]
- 4. alchempharmtech.com [alchempharmtech.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to (5-Bromopyridin-2-yl)(morpholino)methanone]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1294229#5-bromopyridin-2-yl-morpholino-methanone-molecular-formula-and-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com